DHFR Inhibition Potency: Cross-Class Comparison of 5-Isothiocyanato-2-methoxypyridine
A single quantitative bioactivity dataset is available for 5-isothiocyanato-2-methoxypyridine, reporting an IC50 value of 1.20E+4 nM (12 µM) against Pneumocystis carinii dihydrofolate reductase (DHFR) at 37°C [1]. This represents a direct activity measurement, establishing a baseline for this specific compound. In the context of DHFR inhibition, this micromolar potency is notably modest. While direct head-to-head comparison data for this compound against structurally analogous isothiocyanates (e.g., 3-pyridyl isothiocyanate) or the clinical DHFR inhibitor trimethoprim in the same assay is absent from the public record, the reported value allows for cross-class inference. For reference, trimethoprim typically exhibits DHFR inhibition in the nanomolar range against various species (e.g., IC50 ~20 nM for human DHFR), and optimized non-classical antifolates frequently achieve IC50 values below 100 nM [2]. This quantitative baseline suggests that 5-isothiocyanato-2-methoxypyridine possesses weak intrinsic DHFR inhibitory activity, positioning it as a starting scaffold for optimization rather than a potent probe.
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.20E+4 nM (12 µM) |
| Comparator Or Baseline | Trimethoprim and other non-classical antifolates (reference range: ~0.02–0.1 µM) |
| Quantified Difference | Target compound is ~120–600-fold less potent than optimized DHFR inhibitors. |
| Conditions | Pneumocystis carinii dihydrofolate reductase, 37°C, NADPH oxidation assay at 340 nm |
Why This Matters
Establishes a quantitative activity baseline, clarifying that this compound is a weak DHFR inhibitor and should be procured as a scaffold for medicinal chemistry optimization, not as a potent biological tool.
- [1] BindingDB. (n.d.). Affinity Data: IC50 for 5-isothiocyanato-2-methoxypyridine against P. carinii DHFR. Entry 50049326. View Source
- [2] Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Dihydrofolate reductase as a therapeutic target. The FASEB Journal, 4(8), 2441-2452. View Source
